Aeruginosin A
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Overview
Description
Aeruginosin A is a member of the aeruginosin family, a group of nonribosomal linear tetrapeptides produced by cyanobacteria and marine sponges . These compounds are known for their potent inhibitory activity on serine proteases, particularly trypsin . Aeruginosins are characterized by the presence of a unique 2-carboxy-6-hydroxy-octahydroindole (Choi) moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aeruginosin A involves multiple steps, including the formation of peptide bonds and the incorporation of the Choi moiety . The synthetic route typically starts with the protection of amino acids, followed by coupling reactions to form the tetrapeptide backbone . The Choi moiety is then introduced through a series of reactions, including cyclization and hydroxylation . The final product is obtained after deprotection and purification .
Industrial Production Methods: These organisms are cultured under controlled conditions to produce the desired compound, which is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Aeruginosin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its bioactivity .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under mild conditions to preserve the integrity of the peptide backbone .
Major Products Formed: The major products formed from the reactions of this compound include modified peptides with enhanced inhibitory activity against serine proteases . These modifications can improve the compound’s stability and bioavailability .
Scientific Research Applications
Aeruginosin A has a wide range of scientific research applications due to its potent inhibitory activity on serine proteases . In chemistry, it is used as a model compound for studying peptide synthesis and modification . In biology, it serves as a tool for investigating the role of serine proteases in various physiological processes . In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment, where it can inhibit proteases involved in tumor progression . Additionally, it has industrial applications in the development of enzyme inhibitors for various biotechnological processes .
Mechanism of Action
Aeruginosin A exerts its effects by inhibiting serine proteases, particularly trypsin . The compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalysis . This inhibition is achieved through the interaction of the Choi moiety with the enzyme’s active site, leading to a stable enzyme-inhibitor complex . The molecular targets of this compound include various isoforms of trypsin, which play critical roles in physiological and pathological processes .
Comparison with Similar Compounds
Aeruginosin A is unique among the aeruginosin family due to its specific structure and inhibitory activity . Similar compounds include other members of the aeruginosin family, such as aeruginosin 98-B and varlaxins . These compounds share the Choi moiety but differ in their peptide sequences and modifications . This compound stands out for its potent inhibitory activity and potential therapeutic applications .
Properties
CAS No. |
21668-67-7 |
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Molecular Formula |
C14H11N3O2 |
Molecular Weight |
253.26 g/mol |
IUPAC Name |
7-imino-5-methylphenazine-1-carboxylic acid |
InChI |
InChI=1S/C14H11N3O2/c1-17-11-4-2-3-9(14(18)19)13(11)16-10-6-5-8(15)7-12(10)17/h2-7,15H,1H3,(H,18,19) |
InChI Key |
BYCCNAAWRIKPAF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2N=C3C1=CC(=N)C=C3)C(=O)O |
Origin of Product |
United States |
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